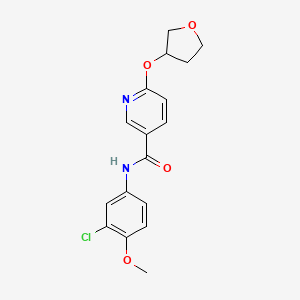
N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as CMF-019, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a nicotinamide derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Antineoplastic Activities
The compound has been explored for its potential antineoplastic activities. A study by Ross (1967) investigated various 6-substituted nicotinamides, including compounds with similar structures to N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, for their effects against transplanted Walker rat carcinoma and mouse lymphoid leukemia. The study noted moderate activity against leukemia.
Herbicidal Activity
Yu et al. (2021) conducted a study on a series of N-(arylmethoxy)-2-chloronicotinamides, which showed promising herbicidal activity against certain plant species. This research suggests the potential for using N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide or its derivatives in agricultural applications (Yu et al., 2021).
Induction of Apoptosis in Cancer Cells
Cai et al. (2003) discovered that a series of N-phenyl nicotinamides, closely related to the compound , are potent inducers of apoptosis in breast cancer cells. This finding is significant for potential cancer therapies (Cai et al., 2003).
Inhibition of Microsomal Mixed-Function Oxidase
Research by Schenkman et al. (1967) showed that nicotinamide, a part of the compound's structure, can inhibit the metabolism of substrates in hepatic microsomal mixed-function oxidase. This indicates potential pharmacological applications in modulating oxidative metabolism (Schenkman et al., 1967).
Utilization in Metabolic Pathways
Ellinger et al. (1947) discussed the utilization of nicotinamide derivatives in various organisms, including mammals, insects, and bacteria. This could imply broader biological roles for compounds like N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in different physiological processes (Ellinger et al., 1947).
Antiprotozoal Activity
A study by Ismail et al. (2003) explored the synthesis of nicotinamide derivatives and their effectiveness against protozoal infections, indicating potential medicinal applications of such compounds in treating diseases like malaria (Ismail et al., 2003).
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-4-3-12(8-14(15)18)20-17(21)11-2-5-16(19-9-11)24-13-6-7-23-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAHJXNAKQWERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B2461548.png)

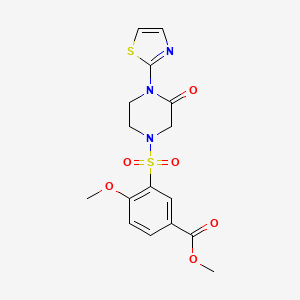
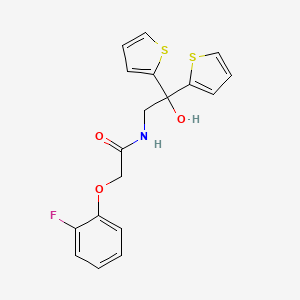
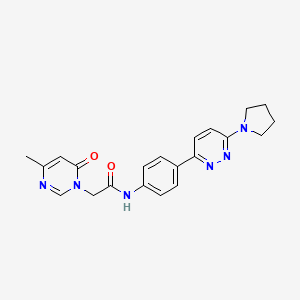
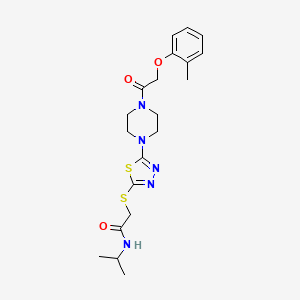
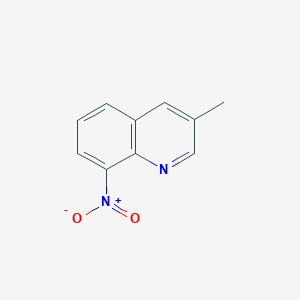
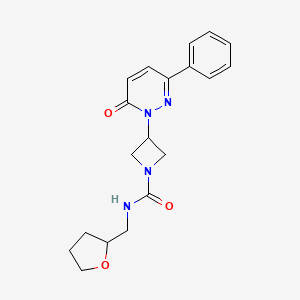
![Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2461563.png)

![2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2461565.png)
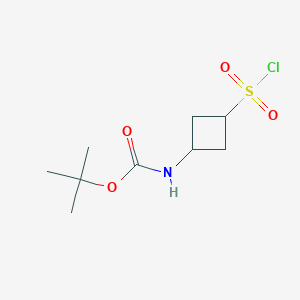

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2461570.png)